Cas no 736164-80-0 (N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,5-dichlorophenylamino group and a methyl group at the 1-position. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its resemblance to purine analogs. The dichlorophenyl moiety enhances lipophilicity and binding affinity, while the pyrazolopyrimidine framework offers tunable electronic properties for targeted interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s stability and well-defined reactivity profile support its use in exploratory research for therapeutic applications.
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
736164-80-0 structure
Product Name:N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:736164-80-0
MF:C12H9Cl2N5
MW:294.139359235764
CID:6355897
PubChem ID:2473475
Update Time:2025-11-01

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • AKOS024300897
    • MLS001167011
    • SR-01000017347-1
    • N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
    • HMS2953E03
    • DTXSID701323844
    • F1852-0209
    • CHEMBL1410170
    • SMR000641301
    • SR-01000017347
    • 736164-80-0
    • N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • Inchi: 1S/C12H9Cl2N5/c1-19-12-10(5-17-19)11(15-6-16-12)18-9-3-7(13)2-8(14)4-9/h2-6H,1H3,(H,15,16,18)
    • InChI Key: LZORSVUOCKRESN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)NC1=C2C=NN(C)C2=NC=N1)Cl

Computed Properties

  • Exact Mass: 293.0235007g/mol
  • Monoisotopic Mass: 293.0235007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 55.6Ų

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

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Additional information on N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 736164-80-0): A Comprehensive Overview

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 736164-80-0) is a potent and selective inhibitor of the adenosine A2A receptor. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's unique structure and pharmacological properties make it a valuable tool for researchers and clinicians alike.

The chemical structure of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 3,5-dichlorophenyl group and a methyl group at the 1-position. This structural arrangement confers high selectivity for the adenosine A2A receptor over other adenosine receptor subtypes, such as A1, A2B, and A3. The high selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound.

Recent studies have highlighted the potential of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in modulating neuroinflammation and neuroprotection. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively reduced microglial activation and cytokine production in a mouse model of Parkinson's disease. These findings suggest that N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may have neuroprotective properties that could be harnessed for therapeutic benefit.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in patients with Parkinson's disease. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. These findings have paved the way for further clinical investigation and potential development as a novel therapeutic agent.

In addition to its potential in neurodegenerative diseases, N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been explored for its anti-inflammatory properties. Research published in the Inflammation Research journal indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. This anti-inflammatory effect could have broad implications for treating various inflammatory conditions.

The synthesis of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization with the 3,5-dichlorophenyl and methyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, a one-pot synthesis method using microwave irradiation has been shown to be efficient and scalable for large-scale production.

The pharmacokinetic properties of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a chronic treatment regimen. Additionally, the compound exhibits low toxicity in animal models, further supporting its safety profile.

In conclusion, N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 736164-80-0) is a promising compound with significant potential in the treatment of neurodegenerative diseases and inflammatory conditions. Its high selectivity for the adenosine A2A receptor, coupled with its favorable pharmacokinetic properties and low toxicity profile, make it an attractive candidate for further clinical development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options in these areas.

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